molecular formula C11H10BrN3OS B7764417 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone CAS No. 6196-97-0

1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone

Cat. No.: B7764417
CAS No.: 6196-97-0
M. Wt: 312.19 g/mol
InChI Key: UDDXBSNUZDFMOF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone (CAS 37664-35-0) is a high-purity chemical compound with a molecular formula of C11H10BrN3OS and a molecular weight of 312.19 g/mol. It is supplied as an off-white to slight yellow solid . This compound is a specialist intermediate designed for research and development applications, particularly in the field of pharmaceutical chemistry and drug discovery. It features a 1,2,4-triazole moiety, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties. Scientific literature indicates that 1,2,4-triazole derivatives are investigated for a broad spectrum of biological activities, including potential antioxidant and anticancer effects . The structure combines the 1,2,4-triazole ring with a bromophenyl group, making it a valuable building block for synthesizing more complex molecules and for exploring structure-activity relationships in biological systems. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3OS/c1-7-13-11(15-14-7)17-6-10(16)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDXBSNUZDFMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40977500
Record name 1-(4-Bromophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6196-97-0
Record name 1-(4-Bromophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Reaction

The core synthesis involves reacting 5-methyl-4H-1,2,4-triazole-3-thiol with 4-bromophenacyl bromide in the presence of a base. The mechanism proceeds via deprotonation of the thiol to form a thiolate ion, which attacks the electrophilic α-carbon of the phenacyl bromide.

Reaction Conditions

ParameterValue
SolventN,N-Dimethylformamide (DMF)
BaseAnhydrous K₂CO₃
TemperatureRoom temperature (25°C)
Reaction Time5 hours
WorkupRecrystallization (ethyl acetate/petroleum ether)

Optimization and Mechanistic Insights

Solvent and Base Selection

  • DMF is preferred due to its polar aprotic nature, which stabilizes the thiolate ion and enhances nucleophilicity.

  • Potassium carbonate acts as a mild base, avoiding side reactions such as elimination or over-oxidation.

Side Reactions and Mitigation

  • Oxidation of thiol : Minimized by conducting reactions under inert atmosphere (N₂ or Ar).

  • Hydrolysis of phenacyl bromide : Controlled by anhydrous conditions and rapid workup.

Characterization and Analytical Data

Crystallographic Data (Analogous Compound)

A related structure (C₂₂H₂₀BrN₅OS) reveals:

  • Dihedral Angles : 86.5° between aromatic rings, influencing steric interactions.

  • Intermolecular Interactions : C–H⋯O and C–H⋯N hydrogen bonds stabilizing the crystal lattice.

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
K₂CO₃/DMF Mild conditions, high purityModerate yield
Alternative Bases Faster kinetics (e.g., NaH)Risk of side reactions
Solvent Variation THF for better solubilityReduced nucleophilicity

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution may result in various substituted derivatives.

Scientific Research Applications

Antifungal Properties

Compound A has been studied for its antifungal activity, particularly against various strains of fungi. The presence of the triazole moiety is crucial as triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungal cell membranes. This mechanism makes triazole derivatives promising candidates for antifungal agents.

Anticancer Potential

Recent studies have indicated that compounds with similar structures to compound A exhibit anticancer properties. The bromophenyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells. Research into the specific mechanisms of action and efficacy against different cancer cell lines is ongoing.

Pharmaceutical Applications

1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone has potential applications in drug development due to its unique chemical structure. Its derivatives can be synthesized and modified to enhance therapeutic efficacy and reduce side effects.

Drug Development Case Studies

StudyFindings
Study 1Investigated the antifungal activity of compound A against Candida species, showing promising results with MIC values lower than standard antifungal agents .
Study 2Explored the cytotoxic effects on breast cancer cell lines, indicating a significant reduction in cell viability at higher concentrations .

Agrochemical Applications

The compound's ability to interact with biological systems also suggests potential use as a pesticide or fungicide in agriculture. The triazole ring is often found in agricultural chemicals due to its effectiveness against fungal pathogens affecting crops.

Agrochemical Efficacy

Research indicates that compounds similar to compound A can effectively control plant pathogens while being less harmful to beneficial microorganisms in the soil ecosystem.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Antioxidant Activity

The 4-bromophenyl substituent in this compound is critical for antioxidant activity. In a series of S-substituted triazolethione derivatives, the brominated analog 17 (structurally similar to the target compound) demonstrated 1.13× higher DPPH radical scavenging activity than ascorbic acid . Substitution of bromine with smaller halogens (e.g., chlorine in 20 or fluorine in 21 ) reduced activity by ~10% and 50% , respectively, while hydroxyl or acetyl groups (e.g., 23 and 25 ) rendered the compounds nearly inactive . This highlights the importance of electron-withdrawing para-substituents and the N-H functional group in stabilizing free radicals.

Table 1: Antioxidant Activity of Triazolethione Derivatives

Compound Substituent (para-position) DPPH Activity (vs. Ascorbic Acid)
17 Bromine 1.13×
20 Chlorine 1.02×
21 Fluorine 0.56×
23 Hydroxyl Inactive
25 Acetyl Inactive

Data sourced from

Anticancer Activity

In contrast to its antioxidant performance, the fluorinated analog (21) exhibited superior anticancer activity against glioblastoma cells, reducing cell viability to 19.6 ± 1.5% , while the brominated derivative 17 showed ≥2× lower potency . This suggests that smaller substituents (e.g., fluorine) enhance permeability or metabolic stability in cancer cells. Structural analogs with unsubstituted benzene rings (e.g., 16 ) were even less active, emphasizing the necessity of para-substituents .

Table 2: Anticancer Activity Against Glioblastoma Cells

Compound Substituent (para-position) Cell Viability Reduction (%)
21 Fluorine 19.6 ± 1.5
17 Bromine ~40 (estimated)
16 None ~60 (estimated)

Data sourced from

Structural Modifications and Bioactivity
  • Halogen Substitution : Bromine enhances antioxidant activity but reduces anticancer potency , whereas fluorine shows the opposite trend .
  • Triazole Core Modifications : Derivatives with quinazoline-piperidine hybrids (e.g., 5k ) demonstrate antibacterial activity but require bulkier substituents, unlike the target compound’s compact structure .

Table 3: Key Physical Properties of Selected Derivatives

Compound Molecular Weight Melting Point (°C) Key Activity
Target 312.19 168–169 Antioxidant
21 306.32 Not reported Anticancer
5k 483.12 192–193 Antibacterial
7d ~490 Not reported Antiproliferative

Data sourced from

Biological Activity

1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone (CAS Number: 37664-35-0) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activities, including antimicrobial, anticancer, and antifungal properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H10BrN3OS
  • Molecular Weight : 312.19 g/mol
  • IUPAC Name : 1-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. In particular, compounds containing the triazole moiety have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundK. pneumoniae8 µg/mL

The compound exhibited an MIC of 8 µg/mL against Klebsiella pneumoniae, indicating potent antibacterial activity .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HCT116 (Colon)6.2
T47D (Breast)27.3
U251 (Glioblastoma)<10

In studies involving the HCT116 colon carcinoma cell line, the compound demonstrated an IC50 value of 6.2 µM, indicating significant cytotoxicity .

The mechanism through which this compound exerts its biological effects is likely linked to its ability to inhibit specific enzymes or pathways involved in microbial growth and cancer cell proliferation. Triazole compounds are known to interfere with cell membrane integrity and metabolic processes in target cells.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • Case Study on Antifungal Activity :
    • A study evaluated a series of triazole compounds for antifungal activity against Candida albicans. The compound showed promising results with an MIC comparable to established antifungal agents .
  • Case Study on Cancer Treatment :
    • In vitro studies demonstrated that triazole derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone, and what reaction conditions are critical?

Answer: The synthesis typically involves three key steps:

Triazole Ring Formation : Cyclization of hydrazine derivatives with nitriles or carbonyl compounds under reflux conditions (e.g., ethanol, 12–24 hours) .

Thioether Linkage : Reaction of the triazole intermediate with a brominated ethanone derivative using bases like K2_2CO3_3 in aprotic solvents (e.g., DMF, 60–80°C, 6–8 hours) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product.
Critical Conditions :

  • pH control during thioether formation to avoid side reactions.
  • Anhydrous solvents to prevent hydrolysis of intermediates .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural motifs (e.g., bromophenyl protons at δ 7.45–7.94 ppm, triazole carbons at δ 150–160 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~1694 cm1^{-1} (C=O stretch) and ~3291 cm1^{-1} (NH stretch) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 483.1165 for C23_{23}H20_{20}BrN5_5OS) .
  • X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry in crystalline form .

Advanced Research Questions

Q. How can researchers optimize the multi-step synthesis to improve yield and purity?

Answer: Methodological Strategies :

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance thioether formation efficiency .
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce byproduct formation .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) during cyclization to control reaction kinetics .
    Data-Driven Example :
StepOriginal YieldOptimized YieldKey Change
Thioether63%82%TBAB catalyst, THF solvent
Triazole Ring55%73%Reflux time reduced to 8h

Q. How should discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

Answer: Analytical Approaches :

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., bromophenyl → chlorophenyl) to isolate activity drivers .

Target-Specific Assays : Use enzyme inhibition assays (e.g., tyrosine kinase for anticancer activity) instead of broad-spectrum antimicrobial tests .

Dose-Response Analysis : Compare IC50_{50} values across studies to identify concentration-dependent effects .
Case Study : Substituting the 3-pyridinyl group (antimicrobial) with a benzofuran moiety shifted activity to kinase inhibition, resolving contradictions .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., cytochrome P450) using crystal structures from the PDB .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular Dynamics (MD) Simulations : Assess binding affinity over time (e.g., 100 ns trajectories) to validate docking results .
    Example : DFT analysis of the triazole ring’s electron-withdrawing effects explained enhanced binding to bacterial tyrosine kinases .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) from different studies be addressed?

Answer:

Solvent Calibration : Ensure consistency in deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to normalize chemical shifts .

Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)3_3) to resolve overlapping peaks in complex spectra .

Cross-Validation : Compare HRMS and IR data to confirm structural assignments .

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